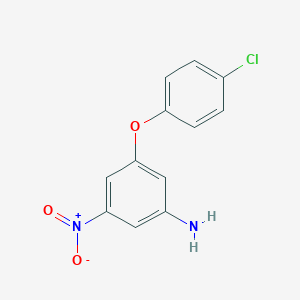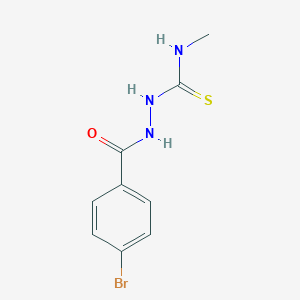![molecular formula C18H20FN5O B279881 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. Additionally, it has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to possess antitumor activity and has been tested for its potential use in cancer therapy. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential use in cancer therapy. However, its limitations include the need for further studies to determine its exact biochemical and physiological effects, as well as its potential toxicity and side effects.
Orientations Futures
For research include further studies to determine its exact biochemical and physiological effects, as well as its potential toxicity and side effects. Additionally, further studies are required to determine its efficacy in treating various conditions such as arthritis and neuropathic pain, as well as its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis method of 1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide involves the reaction of 3-fluorobenzylamine with 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain a white solid.
Applications De Recherche Scientifique
1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit significant anti-inflammatory and analgesic properties and has been tested for its efficacy in treating various conditions such as arthritis and neuropathic pain. Additionally, it has been found to possess antitumor activity and has been tested for its potential use in cancer therapy.
Propriétés
Formule moléculaire |
C18H20FN5O |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-ethyl-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20FN5O/c1-4-23-16(8-9-20-23)18(25)21-17-12(2)22-24(13(17)3)11-14-6-5-7-15(19)10-14/h5-10H,4,11H2,1-3H3,(H,21,25) |
Clé InChI |
PSWWIMVEMILQQF-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)F)C |
SMILES canonique |
CCN1C(=CC=N1)C(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)


